6-o-Desmethyldonepezil glucuronide
Overview
Description
6-O-Desmethyldonepezil glucuronide is a metabolite of donepezil, a piperidine-based, reversible acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer’s disease. Donepezil works by inhibiting the enzyme acetylcholinesterase, thereby increasing the concentration of acetylcholine in the brain and improving cognitive function in patients with Alzheimer’s disease .
Mechanism of Action
Target of Action
The primary target of 6-o-Desmethyldonepezil glucuronide, also known as Donepezil (metabolite 11 glucuronide), is acetylcholinesterase . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning, into choline and acetate .
Mode of Action
This compound acts as an acetylcholinesterase inhibitor . By inhibiting the action of acetylcholinesterase, it prevents the breakdown of acetylcholine, thereby increasing the concentration of acetylcholine in the brain . This results in enhanced cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Biochemical Pathways
The compound affects the cholinergic pathway . By inhibiting acetylcholinesterase, it prevents the degradation of acetylcholine, leading to an increase in the concentration of acetylcholine at the synapses . This enhances cholinergic transmission, improving cognitive function in patients with Alzheimer’s disease .
Pharmacokinetics
The pharmacokinetics of this compound involves its metabolism by cytochrome P450 (CYP) 2D6 and CYP3A4 in the liver . The metabolite M1 (6-O-desmethyl-donepezil) is the only active metabolite with a comparable potency in acetylcholinesterase inhibition to donepezil . In human plasma, M1 is only present at about 20% of the concentration of the parent drug .
Result of Action
The result of the action of this compound is an improvement in the symptoms of Alzheimer’s disease . By increasing the concentration of acetylcholine in the brain, it enhances cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes in the liver, such as CYP2D6 and CYP3A4, can affect the metabolism of the compound . Additionally, factors such as the patient’s age, liver function, and genetic makeup can also influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Cellular Effects
The effects of 6-o-Desmethyldonepezil glucuronide on various types of cells and cellular processes are complex. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects, as well as any toxic or adverse effects at high doses, have been observed .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
The preparation of 6-O-Desmethyldonepezil glucuronide involves the biotransformation of donepezil. This process can be carried out using fungal biotransformation studies with fungi such as Beauveria bassiana and Cunninghamella elegans . The synthetic route typically involves the O-demethylation of donepezil to form 6-O-Desmethyldonepezil, followed by glucuronidation to produce this compound . The reaction conditions for these transformations include the use of specific enzymes and appropriate culture media.
Chemical Reactions Analysis
6-O-Desmethyldonepezil glucuronide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized metabolites.
Scientific Research Applications
6-O-Desmethyldonepezil glucuronide has several scientific research applications, including:
Chemistry: It is used in studies related to the metabolism and biotransformation of donepezil.
Biology: It is used to understand the biological pathways and mechanisms involved in the metabolism of donepezil.
Medicine: It is used in pharmacokinetic and pharmacodynamic studies to understand the effects of donepezil and its metabolites on the human body.
Comparison with Similar Compounds
6-O-Desmethyldonepezil glucuronide is similar to other metabolites of donepezil, such as 5-O-Desmethyldonepezil and donepezil-N-oxide. it is unique in its specific glucuronidation, which affects its pharmacokinetic and pharmacodynamic properties . Similar compounds include:
5-O-Desmethyldonepezil: Another metabolite of donepezil with similar pharmacological activity.
Donepezil-N-oxide: A metabolite of donepezil with different pharmacokinetic properties.
Donepezil: The parent compound used in the treatment of Alzheimer’s disease.
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[2-[(1-benzylpiperidin-4-yl)methyl]-6-methoxy-3-oxo-1,2-dihydroinden-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO9/c1-37-21-13-18-12-19(11-16-7-9-30(10-8-16)15-17-5-3-2-4-6-17)23(31)20(18)14-22(21)38-29-26(34)24(32)25(33)27(39-29)28(35)36/h2-6,13-14,16,19,24-27,29,32-34H,7-12,15H2,1H3,(H,35,36)/t19?,24-,25-,26+,27-,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJDLRRGLWFUSI-XDBQMMMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747560 | |
Record name | 2-[(1-Benzylpiperidin-4-yl)methyl]-6-methoxy-3-oxo-2,3-dihydro-1H-inden-5-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220170-73-0 | |
Record name | 6-o-Desmethyldonepezil glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220170730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(1-Benzylpiperidin-4-yl)methyl]-6-methoxy-3-oxo-2,3-dihydro-1H-inden-5-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-O-DESMETHYLDONEPEZIL GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O435436YC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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